
9-cis-Retinal
Descripción general
Descripción
9-cis-Retinal is a geometric isomer of retinal, a derivative of vitamin A. It plays a crucial role in the visual cycle, particularly in the regeneration of photoreceptor cells in the retina. Unlike its more common counterpart, all-trans-retinal, this compound is involved in the formation of isorhodopsin, a visual pigment that is essential for low-light vision.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-retinal typically involves the isomerization of all-trans-retinal. This can be achieved through various methods, including:
Photochemical Isomerization: Exposure of all-trans-retinal to light in the presence of a photosensitizer can induce isomerization to this compound.
Catalytic Isomerization: Using catalysts such as palladium complexes, all-trans-retinal can be converted to this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale photochemical isomerization processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).
Types of Reactions:
Reduction: Reduction of this compound can yield 9-cis-retinol, another important derivative in the visual cycle.
Isomerization: this compound can undergo cis-trans isomerization to form other retinal isomers under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Isomerization: Palladium complexes, light exposure with photosensitizers.
Major Products:
9-cis-Retinoic Acid: Formed through oxidation, it is a potent ligand for retinoid receptors.
9-cis-Retinol: Formed through reduction, it plays a role in the visual cycle.
Aplicaciones Científicas De Investigación
Visual Cycle and Retinal Function
9-cis-Retinal serves as a chromophore in the visual cycle, particularly in cases where 11-cis-retinal is deficient due to genetic mutations. It binds to opsins to form iso-rhodopsin, initiating phototransduction similar to rhodopsin. This property has been leveraged in therapeutic settings for conditions like Leber congenital amaurosis (LCA), where the retinoid cycle is disrupted.
Case Study: Rpe65−/− Mice
A study evaluated the effects of 9-cis-retinyl acetate (9-cis-R-Ac) on Rpe65−/− mice, which lack the enzyme necessary for converting all-trans-retinal to 11-cis-retinal. The results indicated:
- Significant dose-dependent improvements in electroretinographic responses after administering 9-cis-R-Ac.
- Enhanced retinal morphology and function after treatment with doses as low as 1 mg/kg .
Gene Therapy
Gene therapy approaches have been developed to address genetic defects affecting the retinoid cycle. By supplementing with this compound, researchers aim to bypass defective pathways and restore visual function.
- Study Findings : In Lrat−/− and Rpe65−/− mice models, treatment with 9-cis-retinoids demonstrated restoration of visual function and slowed retinal degeneration progression .
Photoreceptor Development
Recent studies have shown that this compound supplementation can accelerate photoreceptor development in retinal organoids derived from human stem cells.
- Experimental Results : A study reported that adding 1 µM of this compound significantly increased outer segment elongation and overall photoreceptor maturation over time .
Retinitis Pigmentosa (RP)
Clinical trials have explored the use of oral synthetic retinoids rich in 9-cis β-carotene for patients with RP.
- Clinical Outcomes : In a cohort study involving patients with RP, treatment resulted in improved retinal function, indicating the potential of this compound as a therapeutic agent .
Congenital Stationary Night Blindness
In patients with congenital stationary night blindness caused by RDH5 mutations, oral administration of 9-cis β-carotene led to restored retinal functions, supporting its role as a precursor for retinal synthesis .
Summary of Research Findings
Mecanismo De Acción
9-cis-Retinal exerts its effects primarily through its role in the visual cycle. It binds to opsin proteins in photoreceptor cells to form isorhodopsin. Upon absorption of light, this compound undergoes isomerization to all-trans-retinal, triggering a cascade of biochemical events that result in visual signal transduction . Additionally, 9-cis-retinoic acid, an oxidized form of this compound, acts as a ligand for retinoid X receptors, influencing gene expression and cellular differentiation .
Comparación Con Compuestos Similares
All-trans-Retinal: The most common form of retinal, involved in the formation of rhodopsin.
11-cis-Retinal: Another isomer of retinal, crucial for the formation of rhodopsin in rod cells.
9-cis-Retinoic Acid: An oxidized form of 9-cis-retinal, acts as a ligand for retinoid receptors.
Uniqueness: this compound is unique due to its specific role in forming isorhodopsin, which is essential for low-light vision. Its ability to isomerize and form biologically active derivatives like 9-cis-retinoic acid further distinguishes it from other retinal isomers .
Actividad Biológica
9-cis-Retinal is a geometric isomer of retinal, which plays a crucial role in the visual cycle and has significant biological activities beyond its role in vision. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
Overview of this compound
This compound is primarily known as a chromophore for opsins in photoreceptor cells. It can bind to opsins and regenerate visual pigments, influencing visual perception. Its conversion to 9-cis-retinoic acid allows it to act as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in regulating gene expression related to development, differentiation, and cellular proliferation.
1. Interaction with Retinoid Receptors:
this compound acts as a high-affinity ligand for RXRs and RARs. Upon binding, it activates these receptors, leading to the transcription of target genes that regulate cell growth and differentiation. Studies suggest that this compound exhibits slightly weaker activity compared to all-trans-retinoic acid (atRA) in inhibiting cell proliferation and inducing specific mRNA expressions in keratinocytes .
2. Modulation of Cell Proliferation:
Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to enhance the clonogenic growth of myeloid and erythroid cells while also inhibiting the growth of HPV-16 immortalized ectocervical epithelial cells . In neuroblastoma cells, it was found to be significantly more potent than atRA in inducing differentiation .
3. Photoreceptor Function:
In animal models, long-term administration of 9-cis-retinyl acetate (a prodrug form) improved photoreceptor function and dark adaptation in aging mice. This suggests potential therapeutic applications for age-related retinal dysfunction . Additionally, studies have shown that this compound can restore rod photopigment and function in models of Leber congenital amaurosis .
Case Studies
Case Study 1: Retinal Degeneration
A study involving synthetic 9-cis-beta-carotene demonstrated its ability to inhibit photoreceptor degeneration in models of retinal dystrophies. The compound effectively replaced the missing native chromophore (11-cis-retinal), enhancing visual sensitivity and function .
Case Study 2: Age-Related Macular Degeneration
In a clinical study, patients with mutations affecting the retinoid cycle received oral treatment with 9-cis-retinyl acetate, resulting in improved retinal function. This highlights the compound's potential as a therapeutic agent for inherited retinal diseases .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Propiedades
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859212 | |
Record name | (13cis)-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472-86-6, 514-85-2 | |
Record name | Retinal, 13-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Retinal, 9-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-cis-Retinal primarily interacts with opsin, the protein component of visual pigments, to form isorhodopsin in rod photoreceptor cells. [] This binding is analogous to the binding of 11-cis-retinal to opsin, which forms rhodopsin, the primary visual pigment responsible for dim-light vision. []
A: The binding of this compound to opsin triggers a conformational change in the protein, leading to the activation of a signaling cascade known as phototransduction. [] This cascade ultimately results in the transmission of visual signals to the brain. []
A: Yes, studies have shown that this compound can partially restore visual function in animal models of Leber congenital amaurosis (LCA), a group of inherited retinal diseases. [, , , , ] For example, in Rpe65-/- mice, a model of LCA, oral administration of this compound led to the formation of isorhodopsin and restored light sensitivity. []
A: Yes, this compound can also bind to cellular retinaldehyde-binding protein (CRALBP), a protein involved in the visual cycle. [] Interestingly, CRALBP exhibits thermal isomerase activity when bound to this compound, converting it to 9,13-dicis-retinal. []
ANone: The molecular formula of this compound is C20H28O, and its molecular weight is 284.44 g/mol.
A: this compound has a characteristic absorption maximum (λmax) around 370-380 nm in its unbound form. When bound to opsin forming isorhodopsin, the λmax shifts to approximately 487 nm. [] The exact λmax can vary slightly depending on the species and the experimental conditions.
A: this compound is a valuable tool in vision research, particularly in studying the structure and function of visual pigments and the mechanisms of the visual cycle. [, ]
ANone: this compound itself does not possess inherent catalytic properties. Its primary role is as a chromophore, undergoing isomerization upon light absorption, which triggers the activation of visual phototransduction.
A: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been used to study the interaction of this compound with opsin. [, ] These methods provide insights into the binding site, binding affinity, and conformational changes upon ligand binding.
A: Yes, computational studies have examined the structural and energetic properties of different cis isomers of retinal in visual pigments. [] These studies suggest that electrostatic interactions between retinal and opsin play a crucial role in the natural selection of 11-cis-retinal. []
A: Yes, modifications to the structure of this compound, such as the introduction of methyl groups, can alter its binding affinity to opsin and the spectroscopic properties of the resulting pigment. []
A: Several strategies have been explored to improve the stability of this compound. One approach involves conjugating it to other molecules, such as chitosan, to form prodrugs with enhanced stability and sustained release properties. [] In a study using Lrat-/- mice, a model of retinal disease, chitosan-9-cis-retinal conjugates exhibited improved pharmacokinetic properties and sustained plasma levels of 9-cis-retinol, resulting in a longer duration of visual function recovery. []
ANone: As a retinoid, this compound should be handled with caution, following appropriate safety guidelines for handling potentially hazardous chemicals. Consult relevant safety data sheets and institutional guidelines for specific instructions on storage, handling, and disposal.
A: this compound, like other retinoids, is metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) to form 9-cis-retinoic acid. [, , , , , ] Multiple ALDH isozymes can contribute to this metabolic conversion, including RALDH1, RALDH2, and ALDH12. []
A: Researchers have employed various in vitro models, including reconstituted systems using purified opsin and retinal isomers, as well as cell-based assays using HEK293 cells expressing visual pigments, to investigate the regeneration kinetics and binding properties of this compound with opsin. [, , ]
ANone: While this compound has shown promise in preclinical studies, more research is needed to fully understand its long-term safety profile in humans. As with any potential therapeutic agent, careful evaluation of potential risks and benefits is crucial.
ANone: Delivering therapeutic agents to the retina poses significant challenges due to the blood-retinal barrier, which restricts the passage of many molecules from the bloodstream into the eye.
A: Researchers are investigating various drug delivery strategies to improve the delivery of this compound and other retinoids to the retina. These strategies include intravitreal injections, sustained-release implants, and the development of novel drug delivery systems that can bypass the blood-retinal barrier. [, ]
A: this compound is commonly extracted from biological samples using organic solvents and then analyzed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. [, , ]
ANone: Information regarding the environmental fate and potential ecotoxicological effects of this compound is limited and requires further investigation.
A: Like other retinoids, this compound is highly lipophilic and exhibits poor solubility in aqueous solutions. [] Its dissolution and solubility can be influenced by factors such as pH, temperature, and the presence of solubilizing agents.
ANone: Analytical methods for characterizing and quantifying this compound are validated following standard guidelines to ensure accuracy, precision, specificity, linearity, range, robustness, and stability.
ANone: Stringent quality control measures are crucial for ensuring the purity, identity, potency, and stability of this compound used in research and potential therapeutic applications.
ANone: Limited information is available regarding the potential immunogenicity of this compound. Further research is needed to assess its potential to induce an immune response.
ANone: Data on the specific interactions of this compound with drug transporters is limited.
ANone: Information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes is scarce and requires further investigation.
ANone: As a naturally occurring retinoid, this compound is generally considered biocompatible. It is metabolized in the body and ultimately eliminated.
ANone: Research is ongoing to explore alternative therapeutic strategies for retinal diseases, including gene therapy, stem cell therapy, and the development of novel pharmacological agents that target different pathways involved in retinal degeneration.
ANone: Specific guidelines for the recycling and waste management of this compound might vary depending on the specific application and local regulations. It is crucial to follow appropriate waste disposal protocols for potentially hazardous chemicals.
A: Research on this compound and visual pigments requires specialized equipment and facilities, including those for cell culture, protein purification, spectroscopy, electrophysiology, microscopy, and animal studies. [, , , , , , , ] Access to animal models of retinal diseases is essential for in vivo studies.
A: Research on this compound has significantly contributed to our understanding of the visual cycle, the molecular mechanisms of vision, and the development of potential therapies for retinal diseases. Early studies focused on characterizing the ability of this compound to form isorhodopsin and its role in the visual cycle. [, ] Subsequent research has explored its potential therapeutic applications, particularly in treating retinal diseases caused by mutations in genes involved in 11-cis-retinal synthesis. [, , , , ]
A: The study of this compound and its role in vision has benefited from collaborations among scientists from diverse fields, including biochemistry, biophysics, molecular biology, genetics, pharmacology, ophthalmology, and computational chemistry. [, , , , , , , ] For example, the development of novel therapeutic strategies for retinal diseases often involves interdisciplinary approaches that combine drug discovery, drug delivery, and gene therapy. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.